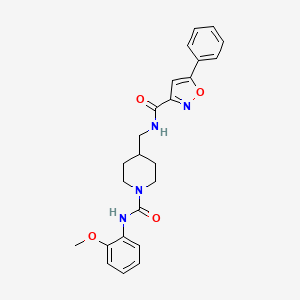

N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-31-21-10-6-5-9-19(21)26-24(30)28-13-11-17(12-14-28)16-25-23(29)20-15-22(32-27-20)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXQTFLIOYPPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H26N4O4

- Molecular Weight : 398.5 g/mol

- CAS Number : 1234820-78-0

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties against various viruses, including hepatitis C and respiratory syncytial virus (RSV). For instance, certain isoxazole derivatives have shown inhibition of viral replication at micromolar concentrations .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which may be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Its ability to modulate inflammatory pathways could be pivotal in therapeutic applications .

- Cytotoxicity : Preliminary studies indicate that this compound might exhibit cytotoxic effects against certain cancer cell lines. The structure-function relationship suggests that modifications in the isoxazole moiety can enhance its cytotoxicity, making it a candidate for further development in cancer therapy .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. Key findings include:

Case Studies

- Case Study on Respiratory Viruses : A study evaluating a series of isoxazole derivatives found that compounds with structural similarities to this compound effectively inhibited RSV at concentrations lower than traditional antiviral agents like ribavirin .

- Cancer Research : In another investigation, derivatives of this compound were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing programmed cell death, highlighting its potential as an anticancer agent .

Q & A

Q. Optimization Strategies :

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields >75% .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance carbamoylation efficiency .

How should researchers characterize the structural integrity and purity of this compound?

Basic Research Question

Key Techniques :

NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), piperidine (δ 1.2–2.5 ppm), and isoxazole (δ 6.2–6.5 ppm) groups .

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 463.2) .

Validation : Cross-reference spectral data with structurally analogous compounds (e.g., pyrazole or thiadiazole derivatives) to confirm functional group assignments .

What advanced strategies can resolve contradictions in biological activity data across different studies?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2).

- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity .

Q. Methodological Solutions :

- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to confirm target-specific effects .

- Structural analogs : Compare activity of derivatives (e.g., replacing 2-methoxyphenyl with furan-3-carbonyl) to identify critical pharmacophores .

How can computational methods predict the compound’s mechanism of action and binding affinity?

Advanced Research Question

Approaches :

Molecular Docking : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs). For example, the piperidine carbamoyl group may form hydrogen bonds with Ser³⁹⁵ in the active site .

Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance potency) .

Validation : Cross-check computational predictions with in vitro binding assays (e.g., SPR or ITC) .

What are critical considerations in designing structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

Key Modifications :

Piperidine Substitutions : Replace the carbamoyl group with sulfonamide to assess steric/electronic effects on target binding .

Isoxazole Modifications : Introduce methyl or halogen substituents at the 5-phenyl position to evaluate lipophilicity-activity relationships .

Q. Methodology :

- Stepwise Synthesis : Prioritize modifications at one moiety (e.g., piperidine) while keeping others constant to isolate SAR contributions .

- In Vivo Testing : Screen analogs in zebrafish models for bioavailability and toxicity before murine studies .

How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Advanced Research Question

Lab-Scale Solutions :

- Continuous Flow Reactors : Optimize carbamoylation steps with precise temperature (50–60°C) and pressure control (1–2 bar) to maintain >90% yield .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .

Quality Control : Monitor intermediates via TLC (Rf = 0.3–0.5 in EtOAc/hexane 1:1) to ensure reaction progression .

What analytical techniques are suitable for studying degradation products under physiological conditions?

Advanced Research Question

Protocol :

Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours .

LC-MS/MS : Identify degradation products (e.g., hydrolyzed carbamoyl or oxidized isoxazole) using a C18 column and gradient elution .

Implications : Degradation pathways inform formulation strategies (e.g., lyophilization to enhance stability) .

How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

Basic Research Question

Empirical Findings :

- Polar Solvents : DMF enhances nucleophilicity in carbamoylation but may increase side reactions (e.g., hydrolysis) at >80°C .

- Nonpolar Solvents : Toluene or THF improves regioselectivity in Suzuki-Miyaura couplings but requires Pd(PPh₃)₄ catalysts .

Optimization : Use DOE (Design of Experiments) to map solvent/temperature interactions and identify robust reaction windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.